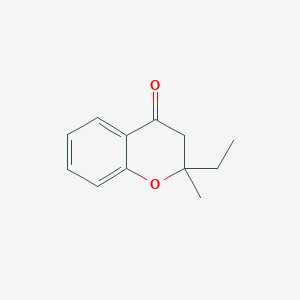

2-Ethyl-2-methyl-chroman-4-one

Übersicht

Beschreibung

2-Ethyl-2-methyl-chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The chroman-4-one framework, in particular, is a major building block in a variety of medicinal compounds due to its broad spectrum of biological and pharmaceutical activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-chroman-4-one can be achieved through several methods. One common synthetic route involves the reaction of 2’-hydroxyacetophenone with 2-butanone in the presence of pyrrolidine in methanol at reflux conditions . This method yields the desired compound with a high degree of purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-2-methyl-chroman-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Inhibition of Sirtuin Enzymes

Recent studies have highlighted the potential of 2-ethyl-2-methyl-chroman-4-one derivatives as selective inhibitors of sirtuin enzymes, particularly SIRT2. Sirtuins are a family of proteins that play critical roles in cellular regulation, influencing processes such as aging and metabolism. The compound has shown promise as an inhibitor with low micromolar IC50 values, indicating potent activity against SIRT2. For instance, a derivative demonstrated an IC50 value of 1.5 µM, suggesting its potential as a therapeutic agent for neurodegenerative diseases associated with aging .

2. Antioxidant Properties

The chromanone structure is known for its antioxidant capabilities. Compounds derived from this compound have been evaluated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing treatments aimed at combating oxidative stress-related conditions such as cardiovascular diseases and cancer .

3. Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties. Various derivatives have been tested against a range of bacterial strains, showing effectiveness in inhibiting growth, which could lead to new antibacterial agents .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been the subject of extensive research. Several methodologies have been developed to enhance yield and selectivity:

1. Base-Promoted Aldol Condensation

A common synthetic route involves base-promoted aldol condensation reactions, which allow for the efficient formation of chromanone derivatives from readily available starting materials. This method has been optimized to produce compounds with various substituents at the 6 and 8 positions, enhancing biological activity .

2. Cascade Reactions

Recent advancements include cascade reactions that integrate multiple steps into a single reaction process, improving efficiency and reducing waste. These methods can yield complex molecules with minimal synthetic steps, making them attractive for pharmaceutical applications .

Case Studies and Research Findings

Case Study 1: SIRT2 Inhibition

A study focused on synthesizing a series of substituted chromanones revealed that specific modifications at the 6 and 8 positions significantly enhanced inhibitory activity against SIRT2. The research provided insights into structure-activity relationships (SAR), guiding further development of more potent inhibitors .

Case Study 2: Antioxidant Activity Evaluation

Another investigation assessed the antioxidant properties of various derivatives of this compound using established assays such as DPPH and ABTS radical scavenging tests. Results indicated that certain modifications increased radical scavenging activity, suggesting potential applications in nutraceuticals aimed at reducing oxidative stress .

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-methyl-chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

2-Ethyl-2-methyl-chroman-4-one can be compared with other similar compounds, such as:

Chroman-4-one: The parent compound with a similar structure but without the ethyl and methyl substitutions.

Thiochroman-4-one: A sulfur-containing analog with similar biological activities.

Flavonoids: A class of compounds with a similar chromanone framework but with additional functional groups that confer different biological properties.

The uniqueness of this compound lies in its specific substitutions, which can enhance its biological activity and specificity compared to its analogs.

Biologische Aktivität

2-Ethyl-2-methyl-chroman-4-one is a compound belonging to the chromanone family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a chroman ring with ethyl and methyl substitutions at the 2-position and a carbonyl group at the 4-position. Its molecular formula is . The presence of the electrophilic carbonyl group contributes to its reactivity, enabling it to participate in various biochemical interactions.

Target Enzymes and Pathways

Research indicates that this compound acts primarily as an inhibitor of Sirtuin 2 (SIRT2) , an enzyme implicated in aging and neurodegenerative diseases. The compound exhibits low micromolar inhibitory concentrations, suggesting significant potency against SIRT2 compared to other sirtuins (SIRT1 and SIRT3) .

Furthermore, analogs of chroman-4-one have been shown to inhibit pteridine reductase-1 , demonstrating antiparasitic activity against Trypanosoma brucei and Leishmania infantum . This broad spectrum of activity highlights the compound's potential in treating various conditions.

Anti-inflammatory Effects

Studies have reported that this compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases . The exact mechanisms remain under investigation, but its ability to modulate inflammatory pathways could provide insights into its utility in clinical settings.

Anticancer Potential

Recent investigations have demonstrated that derivatives of chroman-4-one, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis and cell cycle arrest by influencing the expression of key regulatory genes such as P53 , BAX , and CDK4 .

The following table summarizes notable findings related to the anticancer activities of chromanone derivatives:

| Compound | Cancer Type | Mechanism of Action | Notable Findings |

|---|---|---|---|

| This compound | Colon cancer | Induction of apoptosis; down-regulation of CDK4 | Potent cytotoxicity; selective SIRT2 inhibition |

| Chromanone derivative | Lung cancer | Activation of caspases; inhibition of NF-kB | Dose-dependent inhibition of cell viability |

| Chromanone analog | Prostate cancer | Up-regulation of pro-apoptotic genes | Significant reduction in tumor growth |

Interaction with Biomolecules

The biochemical properties of this compound include interactions with enzymes and proteins involved in various metabolic pathways. Its potential to affect gene expression suggests that it may modulate cellular functions at multiple levels .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage in animal models. Higher concentrations may lead to enhanced therapeutic effects but also raise concerns regarding toxicity, necessitating careful optimization in experimental designs .

Case Studies and Research Findings

A series of studies have focused on synthesizing and evaluating chromanone derivatives for their biological activities. For example, a study highlighted the synthesis of various substituted chromanones that were screened for their ability to inhibit SIRT2. The most effective inhibitors exhibited IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents .

Eigenschaften

IUPAC Name |

2-ethyl-2-methyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDRYPLIXFKNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455778 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73509-12-3 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.